molecular formula C20H17ClN2O3S B2855845 1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 1797299-82-1

1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B2855845
CAS No.: 1797299-82-1
M. Wt: 400.88
InChI Key: FYRRCJUCRSPALG-UHFFFAOYSA-N
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Description

1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzoyl group attached to a thiophene ring, which is further connected to a urea moiety substituted with a chloromethoxyphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea typically involves the following steps:

    Preparation of 5-Benzoylthiophene-2-carbaldehyde: This intermediate can be synthesized by the Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of 5-Benzoylthiophen-2-ylmethylamine: The aldehyde group of 5-Benzoylthiophene-2-carbaldehyde is reduced to a primary amine using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Synthesis of this compound: The final compound is obtained by reacting 5-Benzoylthiophen-2-ylmethylamine with 5-Chloro-2-methoxyphenyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to its biological effects.

    Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Induction of Apoptosis: The compound could induce programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-chlorophenyl)urea: Similar structure but lacks the methoxy group.

    1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-bromo-2-methoxyphenyl)urea: Similar structure with a bromo substituent instead of chloro.

    1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-hydroxyphenyl)urea: Similar structure with a hydroxy group instead of methoxy.

Uniqueness

1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea is unique due to the presence of both the chloro and methoxy substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(5-benzoylthiophen-2-yl)methyl]-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-26-17-9-7-14(21)11-16(17)23-20(25)22-12-15-8-10-18(27-15)19(24)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRRCJUCRSPALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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